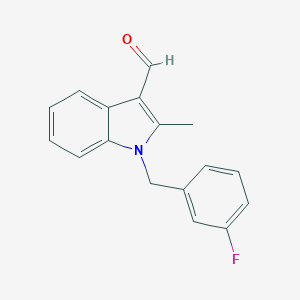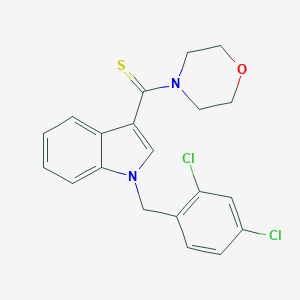
1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde” is likely to be an organic compound based on its formula. It appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . The presence of a fluorobenzyl group suggests that it might have interesting biological activities, as fluorine is often used in drug design to modify the properties of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyl group, and a fluorine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions. These could include electrophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the fluorobenzyl and indole groups .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
- Indole derivatives are central to numerous synthetic methodologies, with a rich history of inspiring organic synthesis chemists. The review by Taber and Tirunahari (2011) presents a comprehensive classification of all indole syntheses, emphasizing the importance of indole alkaloids ranging from lysergic acid to vincristine. This classification aids in understanding the strategic approaches to indole synthesis, highlighting the diversity and complexity of methods available for constructing indole and its derivatives (Taber & Tirunahari, 2011).
Catalysis and Organic Transformations
- The catalytic C3 aza-alkylation of indoles, as reviewed by Bonandi et al. (2020), involves the introduction of a substituted aminomethyl group at the C3 position of indoles, creating a new stereogenic center. This reaction, catalyzed by various catalysts including metals and acids, underscores the versatility of indoles in facilitating complex organic transformations (Bonandi et al., 2020).
Applications in Drug Development and Medicinal Chemistry
- Indole-3-Carbinol (I3C) and its derivatives, prominent among indole-based compounds, have shown protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma. Wang et al. (2016) discuss the multifaceted roles of these compounds in hepatic protection, highlighting their antioxidant, anti-inflammatory, and immunomodulatory effects (Wang et al., 2016).
Environmental and Biological Impacts
- The degradation of indole derivatives by microorganisms is a critical area of environmental and biological research. Laird, Flores, and Leveau (2020) review the catabolism of indole-3-acetic acid (IAA), a molecule with significant environmental presence and biological functions. This research highlights the ecological relevance and potential biotechnological applications of indole degradation pathways (Laird, Flores, & Leveau, 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-12-16(11-20)15-7-2-3-8-17(15)19(12)10-13-5-4-6-14(18)9-13/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWNEZZLUBYLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B479867.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B479874.png)
![2-(4-ethoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B479943.png)
![N-benzyl-2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479958.png)
![4,6-dimethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B479994.png)
![3-[(4-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B480017.png)
![N'-(4-bromo-3-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide](/img/structure/B480052.png)
![N~1~-[2-(4-{3-nitrobenzoyl}-1-piperazinyl)ethyl]-N~2~-isopropylethanediamide](/img/structure/B480054.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480055.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(2,6-difluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480124.png)
![3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480128.png)
![2,3-bis(4-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B480141.png)